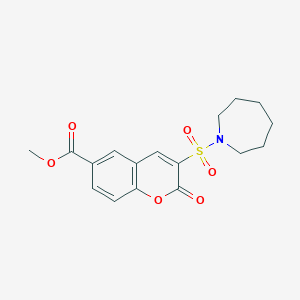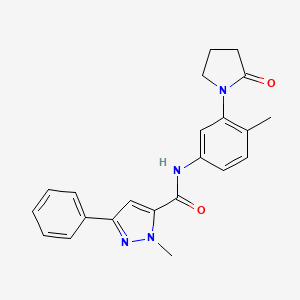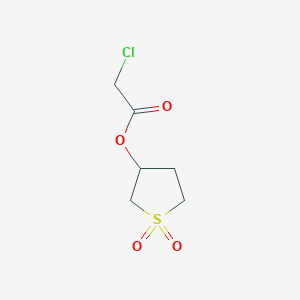
N-methyl-2-(4-phenylbutanamido)thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-methyl-2-(4-phenylbutanamido)thiazole-4-carboxamide” is a compound that belongs to the class of organic compounds known as thiazole carboxamides . Thiazoles are important heterocyclics exhibiting boundaryless biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Synthesis Analysis
The synthesis of 2-amino-thiazole-4-carboxamides, which is a class of compounds that “this compound” belongs to, has been reported in the literature . These compounds were designed and synthesized based on the structure of cemadotin . The synthesized compounds were characterized using 1H-NMR, 13C-NMR, and high-resolution mass spectrometry (HRMS) .Molecular Structure Analysis
Thiazole or 1,3-thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The chemical reactions of thiazole derivatives have been studied extensively. The aromaticity of the thiazole ring is estimated by the chemical shift of the ring proton, and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Synthesis Techniques
Thiazole derivatives, including compounds structurally related to "N-methyl-2-(4-phenylbutanamido)thiazole-4-carboxamide," have been synthesized using various chemical processes. Kumar et al. (2013) reported an efficient route to synthesize 2-phenyl-5-(het)aryl-4-functionalized thiazoles, showcasing the versatility of thiazole compounds in introducing diverse functionalities such as ester, carboxamide, or peptide groups (Kumar, Parameshwarappa, & Ila, 2013).
Anticancer Activity
Cai et al. (2016) evaluated the anticancer activity of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives against various cell lines, highlighting the potential of thiazole derivatives as anticancer agents (Cai et al., 2016).
Antimicrobial and Antifungal Activities
Thiazole and thiadiazole derivatives have shown significant antimicrobial and antifungal activities, indicating their potential in developing new therapeutic agents. Gomha et al. (2017) synthesized novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety and evaluated them as potent anticancer agents, showcasing the broad spectrum of biological activities possessed by thiazole derivatives (Gomha et al., 2017).
Antihypertensive Activity
Abdel-Wahab et al. (2008) explored the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases as antihypertensive α-blocking agents, demonstrating the potential of thiazole derivatives in cardiovascular therapeutics (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).
Mechanism of Action
Target of Action
N-methyl-2-(4-phenylbutanamido)thiazole-4-carboxamide, a derivative of thiazole carboxamide, primarily targets the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain signaling in the body .
Mode of Action
The compound interacts with COX enzymes, exhibiting potent inhibitory activities . It selectively inhibits the COX-2 enzyme, which is primarily responsible for inflammation and pain . The compound’s interaction with these targets leads to a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the prostaglandin synthesis pathway by inhibiting the COX enzymes . This results in a decrease in the production of prostaglandins, which are key mediators of inflammation and pain. The downstream effects include reduced inflammation and pain signaling .
Result of Action
The primary result of the compound’s action is the reduction of inflammation and pain due to its inhibitory effect on the COX-2 enzyme . This makes it a potential candidate for the development of new nonsteroidal anti-inflammatory drugs (NSAIDs) .
Future Directions
The future directions for “N-methyl-2-(4-phenylbutanamido)thiazole-4-carboxamide” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. For instance, the design and synthesis of novel series of methoxyphenyl thiazole carboxamide derivatives and evaluation of their COX suppressant and cytotoxic properties could be a promising direction .
properties
IUPAC Name |
N-methyl-2-(4-phenylbutanoylamino)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-16-14(20)12-10-21-15(17-12)18-13(19)9-5-8-11-6-3-2-4-7-11/h2-4,6-7,10H,5,8-9H2,1H3,(H,16,20)(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUCXEPBCRXGRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CSC(=N1)NC(=O)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 1-oxo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine-6-carboxylate](/img/structure/B2748711.png)
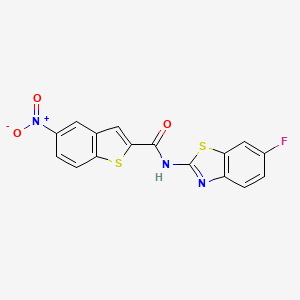
![6-chloro-2-methyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine](/img/structure/B2748713.png)
![3-Benzyl-8-(5-chloro-2-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2748715.png)




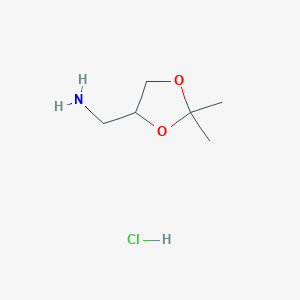
![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-[2-(thiophen-2-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2748727.png)
